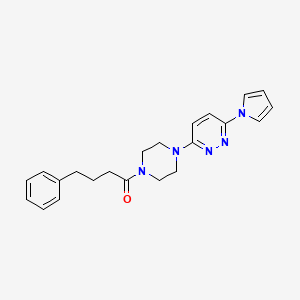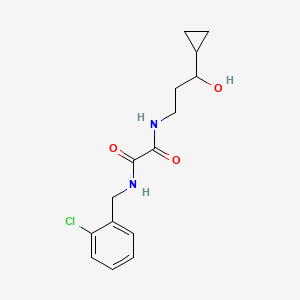
octahydro-2H-1,4-benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-2H-1,4-benzothiazine is a heterocyclic compound . It is a derivative of benzothiazine, which consists of a benzene ring attached to the 6-membered heterocycle thiazine . The molecule contains a total of 46 bonds, including 19 non-H bonds, 6 rotatable bonds, 2 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aliphatic), 2 ethers (aliphatic), and 1 sulfide .
Synthesis Analysis
The synthesis of 1,4-benzothiazine derivatives has been reported in various studies . For instance, 6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one reacts with dimethylformamide dimethylacetal (DMF-DMA) to give the novel enaminone 2-(dimethylaminomethylene)-6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one . The reaction of the latter with various active methylene compounds afforded pyrido[3,2-b][1,4]benzothiazines .Molecular Structure Analysis
The molecular structure of octahydro-2H-1,4-benzothiazine includes a total of 28 bonds, 13 non-H bonds, 1 multiple bond, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 sulfide .Chemical Reactions Analysis
The chemical reactions of 1,4-benzothiazine derivatives have been studied . For example, the reaction of 2-(dimethylaminomethylene)-6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one with various active methylene compounds resulted in the formation of pyrido[3,2-b][1,4]benzothiazines .Physical And Chemical Properties Analysis
Octahydro-2H-1,4-benzothiazine has a molecular weight of 157.28 . It is a liquid at room temperature . The InChI code is 1S/C8H15NS/c1-2-4-8-7(3-1)9-5-6-10-8/h7-9H,1-6H2 .Scientific Research Applications
Chemical Synthesis
Octahydro-2H-1,4-benzothiazine is used in various areas of research including chemical synthesis . It is a key component in the synthesis of many organic compounds .
Material Science
This compound also finds its application in the field of material science . It is used in the development of new materials with potential bioactivity .
Chromatography
In the field of chromatography, octahydro-2H-1,4-benzothiazine is used as a standard for comparison and identification of compounds .
Medicinal Importance
Many thiazine derivatives, including octahydro-2H-1,4-benzothiazine, are biologically active and play an important role in the treatment of various diseases . They show promising results where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .
Green Synthesis Methods
Octahydro-2H-1,4-benzothiazine can be prepared through green synthesis methods . This approach is environmentally friendly and reduces the use of harmful chemicals .
Antibacterial Activities
The synthesized products of octahydro-2H-1,4-benzothiazine show convincing antibacterial activities against different microorganisms .
Mechanism of Action
Target of Action
It’s known that benzothiazine derivatives, a class to which this compound belongs, have been studied for their potent anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic properties . These properties suggest that the compound likely interacts with multiple targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It’s known that benzothiazine derivatives can interact with their targets in various ways, often by binding to active sites and modulating the target’s function
Biochemical Pathways
Given the broad range of biological activities exhibited by benzothiazine derivatives , it’s likely that this compound affects multiple pathways These could include inflammatory pathways, pain signaling pathways, microbial growth pathways, and potentially others
Result of Action
Based on the known properties of benzothiazine derivatives , it can be inferred that the compound may have anti-inflammatory, analgesic, antimicrobial, anti-viral, herbicidal, fungicidal, and anticarcinogenic effects. These effects would result from the compound’s interactions with its targets and its influence on various biochemical pathways.
Safety and Hazards
Octahydro-2H-1,4-benzothiazine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for octahydro-2H-1,4-benzothiazine are not available, research into benzothiazine derivatives continues to be an active area of study. These compounds have diverse pharmacological activity and established utility in the pharmaceutical and agrochemical industries . Therefore, further exploration of octahydro-2H-1,4-benzothiazine and its derivatives could yield valuable insights and potential applications in these fields.
properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]thiazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-2-4-8-7(3-1)9-5-6-10-8/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNHBYBUEYNWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
octahydro-2H-1,4-benzothiazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2762709.png)

![4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2762711.png)

![Tert-butyl 1-[(thiophen-3-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2762714.png)
![N-(3-cyanophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2762716.png)




![Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-ethoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2762726.png)


![N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2762729.png)